3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride
Brand Name: Vulcanchem
CAS No.: 2540-99-0
VCID: VC2407170
InChI: InChI=1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H
SMILES: C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Molecular Formula: C16H6O8S
Molecular Weight: 358.3 g/mol

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride

CAS No.: 2540-99-0

Cat. No.: VC2407170

Molecular Formula: C16H6O8S

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride - 2540-99-0

Specification

CAS No. 2540-99-0
Molecular Formula C16H6O8S
Molecular Weight 358.3 g/mol
IUPAC Name 5-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H
Standard InChI Key ZHBXLZQQVCDGPA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Introduction

Chemical Identity and Structural Properties

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride is an aromatic tetracarboxylic dianhydride with the molecular formula C₁₆H₆O₈S and a molecular weight of 358.28 g/mol . The compound is also known by several alternative names, including:

  • 4,4'-Sulfonyldiphthalic anhydride

  • 5,5'-Sulfonylbis(isobenzofuran-1,3-dione)

  • 5,5'-Sulfonylbis-1,3-isobenzofurandione

  • Bis-(3-phthalyl anhydride) sulfone

The compound features a central sulfone group connecting two phthalic anhydride moieties, creating a rigid molecular structure with four carbonyl groups arranged in two anhydride functionalities. This structural configuration contributes significantly to its reactivity and application potential in polymer chemistry.

Physical and Chemical Properties

The physical and chemical properties of 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₆O₈S
Molecular Weight358.28 g/mol
Melting Point283 °C
Boiling Point718.5±45.0 °C (Predicted)
Density1.755±0.06 g/cm³ (Predicted)
Vapor Pressure0-0 Pa at 20-50°C
Physical FormPowder
ACD/LogP0.324
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0
Freely Rotating Bonds2
Polar Surface Area129.26 Ų

The compound demonstrates limited solubility in water but is soluble in polar organic solvents, particularly under conditions that facilitate ring-opening of the anhydride groups .

Synthesis Methods

The synthesis of 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride typically follows a multi-step process, beginning with 4-bromophthalic anhydride as the primary starting material. A detailed synthesis procedure is outlined below:

Synthesis from 4-Bromophthalic Anhydride

The synthesis begins with 4-bromophthalic anhydride reacting with sodium sulfide to form 4,4'-thiodiphthalic anhydride, which is subsequently oxidized to produce the target molecule:

  • 4-Bromophthalic anhydride (22.7g, 0.10 mol) is combined with sodium sulfide nonahydrate (13.2g, 0.055 mol) in γ-butyrolactone (200g).

  • The mixture is refluxed at 200-205°C for 8 hours with continuous stirring.

  • A small amount of water (5ml) is added, and the mixture is boiled for an additional hour.

  • The reaction mixture is analyzed using HPLC, confirming a 99.9% reaction rate for 4-bromophthalic anhydride and a 93% yield of 4,4'-thiodiphthalic anhydride.

  • The γ-butyrolactone is removed under reduced pressure, and the residue is dissolved in acetic acid (200g) with heating.

  • Upon cooling to room temperature, crystals precipitate, which are filtered, dried under reduced pressure at 100°C for 1 hour, yielding purified 4,4'-thiodiphthalic anhydride (23.5g, 72% isolated yield) with 99.6% purity .

Oxidation to 3,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride

The synthesis continues with the oxidation of 4,4'-thiodiphthalic anhydride:

  • 4,4'-Thiodiphthalic anhydride (20.0g, 0.061 mol), 12-tungstophosphoric acid (H₃PW₁₂O₄₀·30H₂O, 1.0g), and acetic acid (250g) are combined in a four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and stirrer.

  • The mixture is heated to 110°C to dissolve the components, then cooled to 80°C.

  • While maintaining the temperature at 80°C with stirring, 9% peracetic acid in acetic acid solution (77.5g, 0.091 mol) is added dropwise over 4 hours.

  • The reaction continues for an additional 2 hours.

  • The reaction mixture is cooled to 15°C, and the resulting crystals are filtered, dried under reduced pressure at 100°C for 3 hours, yielding 3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (19.9g, 91% isolated yield) with 98.9% purity .

The yield data for this synthesis process is summarized in the following table:

Applications and Research Findings

3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride has demonstrated significant utility across multiple application domains, primarily in polymer science and biological research.

High-Performance Polymer Applications

The compound serves as an essential monomer in the synthesis of high-performance polymers, particularly polyimides and copolyimides with exceptional thermal and mechanical properties:

  • When combined with 1,1-Bis[4-(4-aminophenoxy)phenyl]-1-phenylethane (BAPPE), it produces novel organosoluble polyimides and copolyimides with excellent mechanical properties and thermal stability .

  • The polymers derived from this compound find applications in aerospace, electronics, and automotive industries, where materials with high thermal resistance and mechanical strength are required.

  • The rigid molecular structure of the compound contributes to the exceptional properties of the resulting polymers, including high glass transition temperatures, excellent dimensional stability, and resistance to thermal degradation.

Biological Applications

Recent research has revealed promising biological activities associated with 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride:

  • Studies indicate that the compound can influence biological systems by regulating cell growth, suggesting potential applications in biotechnology and pharmaceutical research.

  • The compound has been investigated as a novel class of human immunodeficiency virus type 1 (HIV-1) integrase inhibitors, offering potential therapeutic applications in antiviral drug development .

  • Its ability to up-regulate gene expression further highlights its potential significance in biological research and pharmaceutical applications.

These findings suggest that 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride may have broader applications beyond materials science, extending into biomedical and pharmaceutical domains.

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TCI ChemicalD45545,5'-Sulfonylbis(isobenzofuran-1,3-dione)25G$345
TCI ChemicalD45543,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride (purified by sublimation) >99.0%(HPLC)(T)5g$115
TRCD4922433,3',4,4'-Diphenylsulfonetetracarboxylicdianhydride5g$130
Biosynth CarbosynthFD626933,3',4,4'-Diphenylsulfonetetracarboxylic Dianhydride2g$140

The pricing information indicates that 3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride is a specialty chemical with relatively high cost, reflecting its specialized applications and the complexity of its synthesis .

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